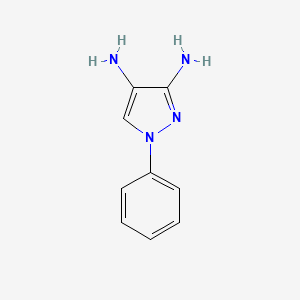
1-phenylpyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of amino groups at the 3 and 4 positions, along with a phenyl group at the 1 position, makes 1-phenylpyrazole-3,4-diamine an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of heterogeneous catalytic systems . These methods aim to improve yield and reduce reaction times, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-phenylpyrazole-3,4-diamine can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
3,4-Diamino-1-phenyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylpyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-1H-pyrazole: Similar structure but with only one amino group.
4-Amino-1-phenyl-1H-pyrazole: Similar structure but with the amino group at the 4 position.
3,5-Diamino-1-phenyl-1H-pyrazole: Similar structure but with amino groups at the 3 and 5 positions.
Uniqueness
3,4-Diamino-1-phenyl-1H-pyrazole is unique due to the presence of two amino groups at the 3 and 4 positions, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12) |
InChI Key |
NAPYLWNTEWCCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
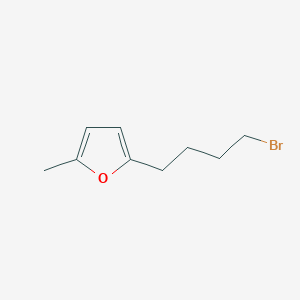
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)
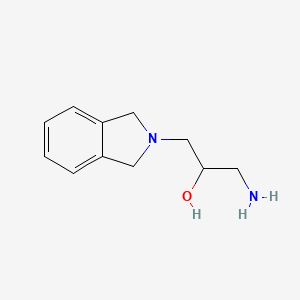
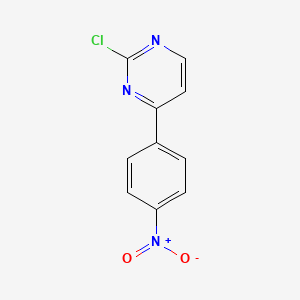
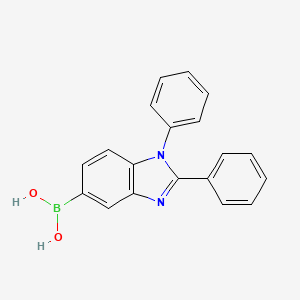
![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)
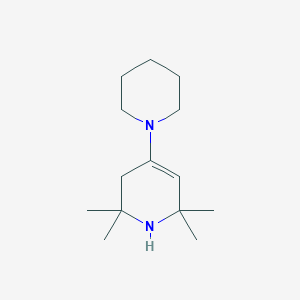
![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)
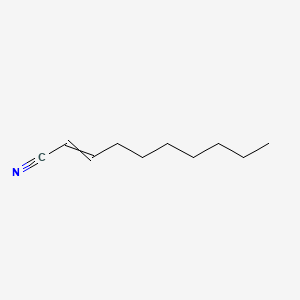
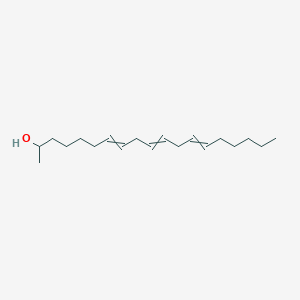
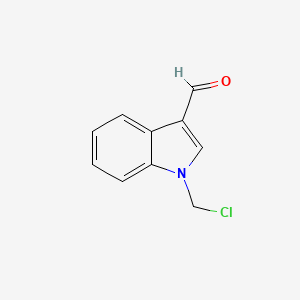

![3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid](/img/structure/B8474415.png)
![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)
